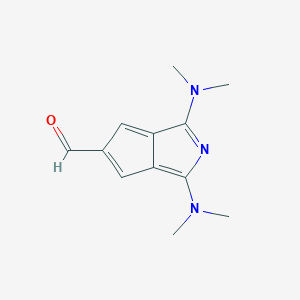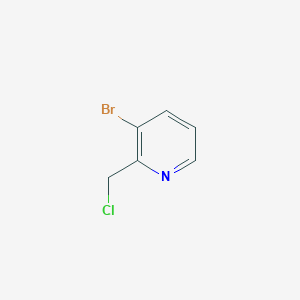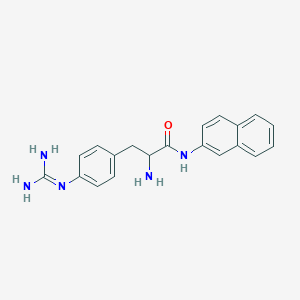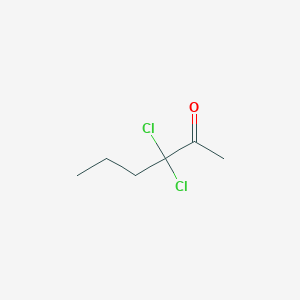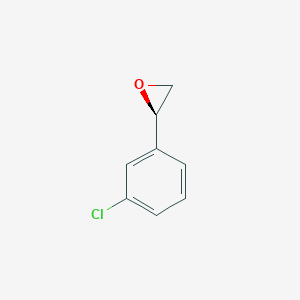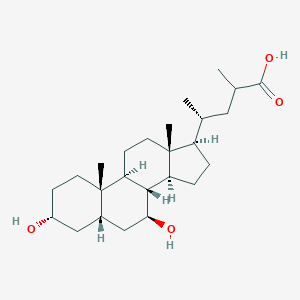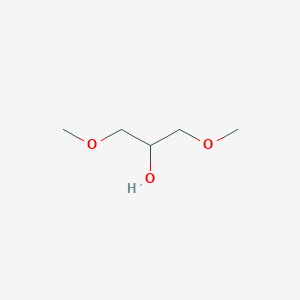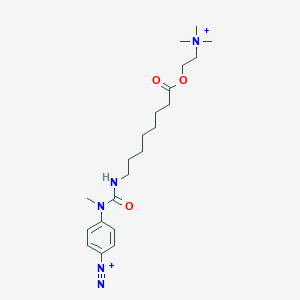
(N'-Methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N'-Methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea, commonly known as MDPAC, is a chemical compound that has been widely used in scientific research. This compound is a diazonium salt that has been used for the synthesis of various organic compounds. MDPAC has also been used in the development of new drugs and has shown potential in various biochemical and physiological applications.
Mechanism of Action
The mechanism of action of MDPAC is not fully understood, but it is believed to act as a DNA alkylating agent, which can lead to the inhibition of DNA replication and cell division. MDPAC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MDPAC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
MDPAC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases. However, MDPAC has some limitations, including its toxicity and potential for side effects. It is important to use caution when handling MDPAC and to follow proper safety protocols.
Future Directions
There are several future directions for the use of MDPAC in scientific research. It has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of MDPAC and to develop more effective and targeted therapies. Additionally, MDPAC could be used in the synthesis of new organic compounds with potential applications in various fields, including medicine and materials science.
In conclusion, MDPAC is a chemical compound that has been widely used in scientific research for the synthesis of various organic compounds, the development of new drugs, and in various biochemical and physiological applications. It has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of MDPAC and to develop more effective and targeted therapies.
Synthesis Methods
The synthesis of MDPAC involves the reaction of N-methyl-4-aminobenzenediazonium tetrafluoroborate with 8-octanoic acid, 2-(trimethylammonium)ethyl ester, and urea. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and the resulting product is purified by column chromatography.
Scientific Research Applications
MDPAC has been extensively used in scientific research for the development of new drugs and in various biochemical and physiological applications. It has been used in the synthesis of various organic compounds, including substituted benzenes, pyridines, and quinolines. MDPAC has also been used in the development of new antitumor agents and has shown potential as a therapeutic agent for the treatment of cancer.
properties
CAS RN |
123252-23-3 |
|---|---|
Product Name |
(N'-Methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea |
Molecular Formula |
C21H35N5O3+2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[8-[[(4-diazoniophenyl)-methylcarbamoyl]amino]octanoyloxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C21H34N5O3/c1-25(19-13-11-18(24-22)12-14-19)21(28)23-15-9-7-5-6-8-10-20(27)29-17-16-26(2,3)4/h11-14H,5-10,15-17H2,1-4H3/q+1/p+1 |
InChI Key |
PUSMFBXLQGMPJR-UHFFFAOYSA-O |
SMILES |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCCCC(=O)OCC[N+](C)(C)C |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCCCC(=O)OCC[N+](C)(C)C |
Other CAS RN |
123252-23-3 |
synonyms |
(N'-methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea AC7 bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





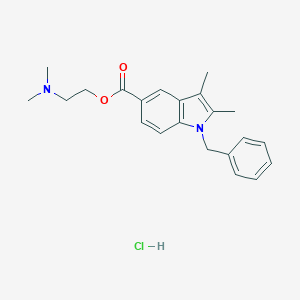
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
